molecular formula C13H12N2O3 B11869948 Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate

Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate

Cat. No.: B11869948
M. Wt: 244.25 g/mol
InChI Key: LJRRZVXFESGKBY-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound features a methoxyphenyl group at the 2-position and a carboxylate ester at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-(4-methoxyphenyl)pyrimidine-5-carboxylic acid. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of 2-(4-hydroxyphenyl)pyrimidine-5-carboxylate.

    Oxidation: Formation of 2-(4-formylphenyl)pyrimidine-5-carboxylate.

    Reduction: Formation of 2-(4-methoxyphenyl)pyrimidine-5-methanol.

Scientific Research Applications

Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate in biological systems involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylate
  • 2-(4-Formylphenyl)pyrimidine-5-carboxylate
  • 2-(4-Methoxyphenyl)pyrimidine-5-methanol

Uniqueness

Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group provides electron-donating effects, enhancing its reactivity in nucleophilic substitution reactions. Additionally, the carboxylate ester group makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H12N2O3/c1-17-11-5-3-9(4-6-11)12-14-7-10(8-15-12)13(16)18-2/h3-8H,1-2H3

InChI Key

LJRRZVXFESGKBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)OC

Origin of Product

United States

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